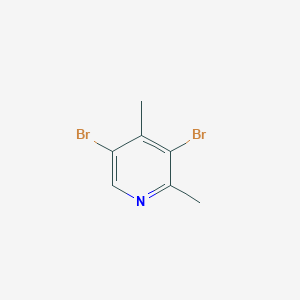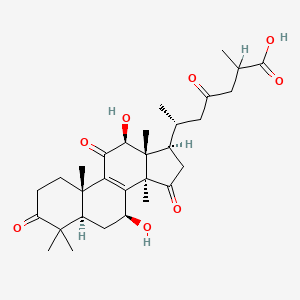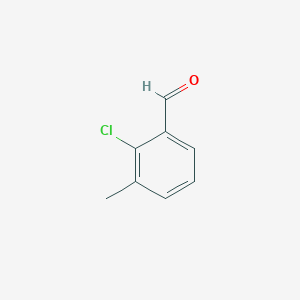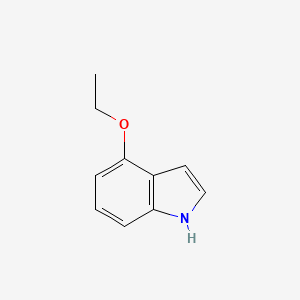
3,4-Dichlorophenylmagnesium bromide
Vue d'ensemble
Description
3,4-Dichlorophenylmagnesium bromide (DCPMB) is an organomagnesium compound that is widely used in a variety of scientific research applications. It is a colorless, crystalline solid that has a melting point of 140-143 °C and a boiling point of 161 °C. DCPMB is most commonly used as a reagent in organic synthesis, as it is highly reactive and can be used to synthesize a variety of compounds. In addition, DCPMB has also been used in a range of biochemical and physiological experiments, as it has been found to have a variety of effects on living organisms.
Applications De Recherche Scientifique
Synthesis and Reactivity
Halogenated Tetraarylborates Synthesis : 3,4-Dichlorophenylmagnesium bromide reacts with B(OEt)3 and NaBF4 to produce tetraarylborates, showcasing its role in synthesizing compounds with highly electronegative substituents (Anulewicz-Ostrowska et al., 2003).
Liquid Crystalline Compounds : In synthesizing liquid crystalline 5-substituted 2-(4-alkylphenyl)pyridines, arylmagnesium bromides including 4-alkylphenylmagnesium bromide are used to achieve regioselective intermediates (Chia et al., 2001).
Chemistry and Molecular Structures
Kinetics of Chlorination : This compound plays a role in the chlorination process and its kinetics, particularly in the context of environmental and water chemistry (Abdallah et al., 2015).
Catalytic Applications : In studies involving cross-coupling reactions and catalysis, aryl- and benzylmagnesium bromides, including compounds similar to 3,4-Dichlorophenylmagnesium bromide, are used as reagents (Qian & Kozak, 2011).
Nanotechnology and Material Science
- Nanocomposite Studies : In nanotechnology, especially in the context of cytotoxicity studies of nanocomposites, compounds like 3-(4,5-dimethylthizaol-2-yl)-2,5-diphenyltetrazolium bromide are utilized, indicating a potential application area for 3,4-Dichlorophenylmagnesium bromide (Zhou et al., 2010).
Organic Chemistry
- Organic Synthesis : Its use in the synthesis of various organic compounds, demonstrating its versatility and importance in organic chemistry, is evident in multiple studies (Winkle & Schaab, 2001).
Propriétés
IUPAC Name |
magnesium;1,2-dichlorobenzene-5-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2.BrH.Mg/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXGWLUCCKWPGK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=[C-]1)Cl)Cl.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorophenylmagnesium bromide | |
CAS RN |
79175-35-2 | |
| Record name | 3,4-Dichlorophenylmagnesium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Chlorobenzo[d]thiazole](/img/structure/B1591031.png)


![1,4-Dioxaspiro[4.5]decan-8-amine](/img/structure/B1591035.png)





